molecular formula C15H19NO3S B2402824 2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one CAS No. 2504202-74-6

2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one

Cat. No.: B2402824
CAS No.: 2504202-74-6
M. Wt: 293.38
InChI Key: HBVHOKRDHWXQMY-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one” is a chemical compound with the IUPAC name 2-tosyl-2-azaspiro[3.5]nonan-7-one . It has been used in the synthesis of cholesterol absorption inhibitors .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The process involves the use of methanesulfonyl chloride in THF, added to a diol via a syringe pump, while potassium tert-butoxide is added in portions .


Molecular Structure Analysis

The molecular weight of “this compound” is 293.39 . The InChI code for this compound is 1S/C15H19NO3S/c1-12-2-4-14(5-3-12)20(18,19)16-10-15(11-16)8-6-13(17)7-9-15/h2-5H,6-11H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis via Reaction with Reformatsky Reagent : 2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one can be synthesized through a reaction involving Reformatsky reagents derived from methyl 1-bromocyclohexanecarboxylate and zinc. This process includes the addition of organozinc reagents to a Schiff base followed by intramolecular cyclization, resulting in the formation of various 2-azaspiro compounds (Nikiforova et al., 2021).

  • Metal-Free Oxidative Spirocyclization : The compound can also be obtained through metal-free oxidative spirocyclization of arylpropiolamides with sulfonylhydrazides, leading to 3-sulfonated azaspiro[4,5]trienones. This method is significant due to its environmentally friendly approach and efficiency in producing sulfonated azaspiro compounds (Wen et al., 2015).

  • Visible-Light-Enabled Spirocyclization : Another method of synthesizing similar compounds involves a visible-light-induced method for the construction of 3-sulfonyl and 3-sulfenyl azaspiro[4,5]trienones. This approach uses visible light and organic dyes as photocatalysts, highlighting its mild and eco-friendly nature (Wei et al., 2017).

Pharmaceutical and Biological Applications

  • Matrix Metalloproteinase Inhibitors : Derivatives of 2-azaspiro compounds, including those similar to this compound, have been studied as inhibitors of matrix metalloproteinase-2 (MMP-2). These compounds have shown moderate inhibitory activity and potential for development as MMP inhibitors (Zhang et al., 2017).

  • Anticonvulsant Properties : Research has also explored the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro compounds. These derivatives have been tested for efficacy in seizure models, demonstrating the potential therapeutic application of such compounds in epilepsy treatment (Kamiński et al., 2008).

  • Anti-coronavirus Activity : Certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which are structurally related to this compound, have shown efficacy against human coronavirus replication. This highlights the potential of these compounds in antiviral drug development (Apaydın et al., 2019).

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-12-2-4-14(5-3-12)20(18,19)16-10-15(11-16)8-6-13(17)7-9-15/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVHOKRDHWXQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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